4-Bromo-6-phenyldibenzo[b,d]thiophene
Description
Significance of Sulfur-Containing Polycyclic Aromatic Heterocycles (PASHs) in Contemporary Organic and Materials Chemistry
Sulfur-containing polycyclic aromatic heterocycles (PASHs) represent a critical class of compounds in modern organic and materials chemistry. researchgate.netnih.gov These molecules, which feature one or more sulfur atoms integrated into a fused aromatic ring system, possess unique electronic and physical properties that make them highly valuable building blocks for advanced materials. rsc.org The presence of the sulfur atom, with its lone pair of electrons and available d-orbitals, imparts distinct characteristics compared to their all-carbon analogues, polycyclic aromatic hydrocarbons (PAHs). rsc.org
The incorporation of sulfur influences the frontier molecular orbital energies (HOMO and LUMO), which is crucial for designing materials with specific charge-transport capabilities. researchgate.net This makes PASHs integral to the development of organic semiconductors. bohrium.commdpi.comresearchgate.net Furthermore, the sulfur atom can facilitate intermolecular interactions, such as S•••S contacts, which can promote ordered molecular packing in the solid state—a key factor for efficient charge transport in electronic devices. nih.gov Their inherent stability and potential for broad structural modification have cemented their role in the synthesis of novel materials for a range of applications. rsc.org
Overview of the Dibenzo[b,d]thiophene Scaffold in Organic Electronics and Functional Materials
The dibenzo[b,d]thiophene (DBT) scaffold is a prominent example of a PASH that has garnered significant attention in the field of organic electronics. rsc.org Its rigid, planar structure and extended π-conjugation system provide a robust framework for creating highly efficient functional materials. The DBT core is electron-rich and possesses good thermal and photo-oxidation stability, which are desirable traits for long-lasting electronic devices. rsc.org
Derivatives of the DBT scaffold have been successfully employed as key components in a variety of organic electronic devices:
Organic Field-Effect Transistors (OFETs): DBT-based molecules have been synthesized and shown to act as p-channel organic semiconductors. bohrium.comrsc.org The ordered packing of these materials in thin films allows for efficient charge carrier mobility. rsc.org For instance, certain substituted DBT derivatives have achieved charge carrier mobilities suitable for practical applications. rsc.org
Organic Light-Emitting Diodes (OLEDs): The DBT moiety is used to construct host materials and emitters in OLEDs. Its electronic properties can be tuned through chemical modification to achieve efficient energy transfer and control the emission color. rsc.orgrsc.org Sulfur-containing heterocycles, in general, are appealing for designing a new generation of luminogens. rsc.org
Organic Photovoltaics (OPVs): The electron-donating nature of the DBT core makes it a suitable component for donor materials in OPV cells, contributing to efficient light absorption and charge separation.
The versatility of the DBT scaffold allows for strategic functionalization at various positions on its aromatic rings, enabling precise tuning of its optical and electronic properties to meet the demands of specific applications. rsc.orgacs.org
Research Landscape of Substituted Dibenzo[b,d]thiophenes in Academic Inquiry
Academic research into substituted dibenzo[b,d]thiophenes is a vibrant and expanding field. Scientists modify the core DBT structure by introducing different functional groups to systematically investigate structure-property relationships. These substitutions can profoundly impact the molecule's solubility, solid-state packing, and electronic energy levels.
Key areas of investigation include:
Synthesis of Novel Semiconductors: Researchers have developed new DBT derivatives as prototype semiconductor materials, often synthesized through palladium-catalyzed coupling reactions like the Stille coupling. rsc.org
Functionalization for Enhanced Performance: Studies have shown that substituting the DBT core at specific positions, such as the 3,7-positions, can lead to materials with enhanced crystalline order and higher charge carrier mobility in OFETs. rsc.org
Exploration of Diverse Applications: Beyond electronics, substituted DBTs are explored in medicinal chemistry. For example, certain derivatives have been synthesized and investigated for their potent inhibitory activity against specific protein kinases. nih.gov
This research is often supported by computational studies, such as Density Functional Theory (DFT) calculations, which provide insights into the electronic structure and help predict the properties of newly designed molecules. acs.org
Scope of the Academic Research on 4-Bromo-6-phenyldibenzo[b,d]thiophene and its Functional Derivatives
The compound this compound serves primarily as a key intermediate or building block in the synthesis of more complex, functional molecules for materials science. Its structure is strategically designed with two distinct features for further chemical modification:
The Bromo Group: The bromine atom at the 4-position is a versatile functional handle. It is readily transformed into other groups or used as a coupling site in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the attachment of various aromatic, heteroaromatic, or other functional moieties. This enables the extension of the π-conjugated system or the introduction of specific electronic or physical properties.
Academic research utilizing this compound or its close analogues focuses on creating larger, custom-designed molecules for applications in organic electronics. The research scope involves using this pre-functionalized DBT core to synthesize target materials for OFETs and OLEDs, where the final properties are dictated by the groups introduced via reactions at the bromine site.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-phenyldibenzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrS/c19-16-11-5-10-15-14-9-4-8-13(17(14)20-18(15)16)12-6-2-1-3-7-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGSHXHPRHARFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2SC4=C3C=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Mechanistic Insights into 4 Bromo 6 Phenyldibenzo B,d Thiophene Transformations
Electrophilic Aromatic Substitution Mechanisms on the Dibenzo[b,d]thiophene Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic systems like dibenzo[b,d]thiophene. The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.commsu.edu
Formation of the Sigma Complex: The reaction initiates with the attack of an electrophile (E⁺) by the π-electron system of the aromatic ring. This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.eduyoutube.com
Deprotonation and Restoration of Aromaticity: In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile. This restores the aromatic π-system, yielding the substituted product. masterorganicchemistry.com
For the 4-Bromo-6-phenyldibenzo[b,d]thiophene molecule, the regioselectivity of further substitution is dictated by the electronic effects of the existing bromo and phenyl substituents, as well as the inherent reactivity of the dibenzo[b,d]thiophene core. Heterocycles like thiophenes are generally more susceptible to electrophilic attack than benzene (B151609) because the heteroatom can stabilize the cationic intermediate. wikipedia.org The bromine atom acts as a deactivating group due to its electron-withdrawing inductive effect but directs incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect. The phenyl group is generally a weak activating group and also an ortho, para-director. The interplay of these factors, along with steric hindrance, determines the position of subsequent electrophilic attack on the dibenzothiophene (B1670422) skeleton.
Radical Pathways in Dibenzo[b,d]thiophene Oxidation and Subsequent Reactions
The sulfur atom in the dibenzo[b,d]thiophene moiety is susceptible to oxidation, which can proceed through radical pathways, particularly under electrochemical or certain chemical conditions. The oxidation typically yields the corresponding dibenzo[b,d]thiophene-5-oxide (DBTO) and subsequently the dibenzo[b,d]thiophene-5,5-dioxide (DBTO₂). chemrxiv.orgresearchgate.net
A plausible radical mechanism for oxidation involves an initial single-electron transfer (SET) from the electron-rich sulfur atom to an oxidizing agent, forming a radical cation intermediate. This highly reactive species can then react with an oxygen source (e.g., from a peroxide or water) to form the sulfoxide. Further oxidation to the sulfone can proceed through similar pathways.
Theoretical studies using Fukui functions, which describe the frontier molecular orbitals, can be employed to predict the sites most susceptible to radical attack. For a radical reaction, the relevant Fukui function (fk0) indicates the local reactivity, helping to elucidate the most probable pathways for radical-mediated transformations of substituted dibenzothiophenes. nih.gov
Mechanistic Elucidation of Transition Metal-Catalyzed Bond Activations (e.g., C-S, C-H)
Transition metal catalysis provides powerful tools for the functionalization of otherwise inert bonds, such as C–H and C–S bonds, within the this compound structure. nih.gov
C-H Bond Activation: The activation of C-H bonds allows for the direct introduction of new functional groups, offering a more atom-economical synthetic approach. Several mechanisms are recognized for transition metal-catalyzed C-H activation: youtube.comyoutube.com
Oxidative Addition: A low-valent metal center inserts directly into a C-H bond, leading to a higher oxidation state organometallic intermediate. This is common for late transition metals like iridium and rhodium. youtube.com
Concerted Metalation-Deprotonation (CMD): This pathway involves a single, concerted transition state where the metal center coordinates to the C-H bond while a base (often a ligand on the metal) abstracts the proton. This mechanism avoids high-energy intermediates and is common for metals like palladium and ruthenium. youtube.com
Sigma-Bond Metathesis: This mechanism is typical for early transition metals and involves a four-centered transition state where the C-H bond is cleaved and a new M-C bond is formed simultaneously with the formation of a new H-L bond (where L is a ligand). youtube.com
In this compound, the numerous C-H bonds on both the dibenzothiophene core and the phenyl substituent are potential targets for such functionalization, with selectivity often achieved through the use of directing groups. youtube.com
C-S Bond Activation: The cleavage of C-S bonds is a key step in desulfurization processes and offers a route to synthesize complex biaryl structures. The mechanism often involves the oxidative addition of a C-S bond to a low-valent transition metal complex. researchgate.net This step is typically followed by further reactions such as reductive elimination or β-hydride elimination to form the final products. For dibenzothiophene and its derivatives, this strategy has been employed to break the thiophene (B33073) ring, a process of significant interest in hydrodesulfurization. researchgate.netsemanticscholar.org
Photochemical Reaction Pathways of Halogenated Dibenzo[b,d]thiophene Derivatives
The presence of a bromine atom and an extended π-conjugated system makes this compound a candidate for photochemical transformations. Irradiation with light of an appropriate wavelength can excite the molecule to a higher electronic state, opening up reaction pathways not accessible under thermal conditions. bris.ac.uk
For halogenated aromatic compounds, a common photochemical reaction is the homolytic cleavage of the carbon-halogen bond. In this case, the C-Br bond could break to form a dibenzothiophenyl radical and a bromine radical. These radical intermediates can then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to other molecules.
Another potential pathway involves reactions of the excited state of the dibenzo[b,d]thiophene ring itself. For instance, photolysis of dibenzothiophene-5-oxide derivatives is known to result in deoxygenation. The proposed mechanism involves the scission of the S-O bond, a process that is coupled to an intersystem crossing from an excited singlet state to a triplet state. acs.org Similar excited-state processes could be envisioned for this compound, potentially leading to rearrangements or cycloadditions. chemicalbook.com
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. While the specific quantum yield for the photolysis of this compound is not documented, studies on analogous compounds provide valuable insight.
For example, the photolytic deoxygenation of halogenated dibenzothiophene-5-oxides shows a clear trend related to the halogen substituent. The quantum yields are significantly higher for bromo- and iodo-substituted compounds compared to the parent molecule. acs.org Similarly, studies on halogenated tellurophenes demonstrate that photochemical quantum efficiencies for halogen elimination can be substantial, reaching over 20% in some cases. acs.org These findings suggest that the C-Br bond in this compound could be susceptible to photolytic cleavage with a potentially significant quantum yield.
| Compound | Photochemical Reaction | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| 2-Bromodibenzothiophene-5-oxide | Deoxygenation | Higher than parent DBTO | acs.org |
| 2-Chlorodibenzothiophene-5-oxide | Deoxygenation | Higher than parent DBTO | acs.org |
| Dibenzothiophene-5-oxide (DBTO) | Deoxygenation | Very low | acs.org |
| PT-C6F5-Br2 (a brominated tellurophene) | Photoelimination | 0.236 ± 0.007 | acs.org |
| PT-CF3-Br2 (a brominated tellurophene) | Photoelimination | 0.192 ± 0.007 | acs.org |
Substituents can profoundly influence the photochemical behavior of a molecule by altering its absorption properties, the energies of its excited states, and the rates of various decay pathways.
Heavy-Atom Effect: The bromine atom in this compound is expected to exert a significant "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), the transition between electronic states of different spin multiplicity (e.g., from a singlet state to a triplet state). Since many photochemical reactions, including bond cleavage and deoxygenation, proceed through triplet states, the presence of bromine can increase the quantum yield of these reactions. acs.org This is consistent with observations in the photolysis of halogenated dibenzothiophene oxides, where bromo- and iodo-derivatives are more photoreactive than the parent compound. acs.org
Electronic Effects: The electronic nature of substituents also plays a crucial role. Studies on other aromatic systems have shown that electron-withdrawing groups can increase photoreactivity and quantum yields of halogen elimination, possibly by making the parent molecule more electropositive and facilitating the cleavage process. acs.org Conversely, electron-donating groups can decrease the quantum yield. The phenyl group on the dibenzothiophene core will also influence the energy levels and photophysics of the molecule.
Kinetic Studies and Relative Reactivity Assessments of Dibenzo[b,d]thiophene Analogs
Kinetic studies provide quantitative data on reaction rates, allowing for a detailed comparison of the reactivity of different compounds. For dibenzothiophene analogs, kinetic assessments have been performed for reactions such as electrocatalytic oxidation and desulfurization.
In the electrocatalytic oxidation of dibenzothiophene (DBT), kinetic parameters such as the standard first-order rate constant (k⁰) and activation energies have been determined for various electrode materials. chemrxiv.orgresearchgate.net These studies show that reactivity is highly dependent on the catalyst used.
Theoretical calculations can also predict relative reactivity. For instance, studies on alkyldibenzothiophenes have used local reactivity descriptors to reproduce experimental desulfurization reactivity trends. These studies highlight that steric hindrance around the sulfur atom, caused by substituents at the 4- and 6-positions, can significantly impact the ability of the molecule to adsorb onto a catalytic surface, thereby reducing its reactivity in desulfurization processes. semanticscholar.org This suggests that the phenyl group at the 6-position in this compound could sterically hinder reactions involving the sulfur atom.
The electrophilicity of thiophene derivatives can be quantified and compared using Mayr's electrophilicity scale, based on kinetic data from reactions with standard nucleophiles. nih.gov This approach would allow for the quantitative assessment of how the bromo and phenyl substituents modify the electrophilic character of the dibenzo[b,d]thiophene ring system compared to other analogs.
| Electrode Material | Rate Constant (k⁰) (cm/s) | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|
| Gold (Au) | 1.63 × 10-3 | 23.2 | researchgate.net |
| Platinum (Pt) | 1.18 × 10-3 | 27.9 | researchgate.net |
| Palladium (Pd) | 9.56 × 10-4 | 32.1 | researchgate.net |
| Nickel (Ni) | 7.73 × 10-4 | 33.7 | researchgate.net |
| Glassy Carbon (GC) | 6.07 × 10-4 | 36.5 | researchgate.net |
Computational Chemistry and Theoretical Characterization of 4 Bromo 6 Phenyldibenzo B,d Thiophene
Quantum Chemical Approaches for Electronic Structure Elucidation
Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation, albeit in an approximate manner for complex systems. mdpi.comdiva-portal.orgmdpi.com These methods are crucial for determining molecular geometries, electronic distributions, and energy levels.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. mdpi.comtandfonline.com It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For dibenzothiophene (B1670422) and its derivatives, DFT calculations are employed to perform geometry optimizations to locate the minimum energy structure on the potential energy surface. acs.orgresearchgate.net
| Methodology | Description | Common Examples |
|---|---|---|
| Functional | Approximates the exchange-correlation energy in DFT. The choice affects the accuracy of the energy calculation. | B3LYP, UB3LYP, B3LYPG-D3BJ, M06-2X acs.orgscispace.comresearchgate.net |
| Basis Set | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accuracy at a higher computational cost. | 6-311G++(d,p), def2-TZVPD, LANL2DZ acs.orgresearchgate.netscispace.com |
To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying electronic excited states due to its favorable cost-to-accuracy ratio. rsc.orgresearchgate.netresearchgate.net TD-DFT calculations can predict various properties related to electronic transitions, such as vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy orbital to a higher-energy one without allowing the molecular geometry to relax. nih.gov
For dibenzothiophene derivatives, TD-DFT calculations, often using the same functionals and basis sets as ground-state calculations (e.g., B3LYPG-D3BJ/def2-TZVPD), are performed on the optimized ground-state geometry to compute these vertical excitation energies. scispace.com This approach is also used to optimize the geometries of excited states, providing insights into how the molecule's structure changes after absorbing a photon. scispace.comnih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. researchgate.netyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. scialert.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. scialert.netmdpi.com A smaller gap generally implies that the molecule is more easily excitable. mdpi.com
In studies of dibenzothiophene and its derivatives, the HOMO and LUMO energy levels are calculated using DFT. researchgate.net For these systems, the first singlet excited state (S1) is typically characterized by ππ* character and is predominantly formed by an electron transition from the HOMO to the LUMO. scispace.com The substitution pattern on the dibenzothiophene core, such as the addition of bromo and phenyl groups, is expected to modulate the energies of the HOMO and LUMO, thereby tuning the energy gap and influencing the molecule's optical and electronic properties.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Dibenzothiophene (DBT) | -5.71 | -1.33 | 4.38 |
| 4,6-dimethyldibenzothiophene | -5.44 | -0.87 | 4.57 |
The distribution of electrons within a molecule governs its reactivity and intermolecular interactions. DFT calculations are used to map the electron density and visualize regions that are electron-rich or electron-poor. One common technique is the analysis of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution from the perspective of an approaching positive charge.
Furthermore, methods like Natural Bond Orbital (NBO) analysis can be employed to understand electron delocalization. fu-berlin.de NBO analysis translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. fu-berlin.de For polycyclic aromatic systems like 4-Bromo-6-phenyldibenzo[b,d]thiophene, this analysis quantifies the extent of π-conjugation across the fused ring system by measuring the deviation from an idealized, localized Lewis structure. fu-berlin.dersc.org This provides insight into the molecule's aromaticity and the pathways for charge transfer within the molecule. ias.ac.in
Photophysical Property Predictions and Excited State Dynamics
Computational methods are essential for predicting how a molecule will interact with light and dissipate the absorbed energy. These predictions are vital for designing materials for applications such as organic light-emitting diodes (OLEDs) and sensors.
TD-DFT is the primary tool for calculating the vertical excitation energies (VEEs) corresponding to absorption spectra. acs.org It can compute the energies for transitions from the ground state (a singlet state, S₀) to various excited singlet states (S₁, S₂, etc.). For dibenzothiophene derivatives, the lowest-energy singlet state (S₁) is typically a ππ* transition. scispace.com
In addition to singlet states, TD-DFT can also predict the energies of triplet excited states (T₁, T₂, etc.). nih.gov The energy gap between the lowest singlet (S₁) and lowest triplet (T₁) states is a crucial parameter for photophysical applications. In many PASHs, after excitation to the S₁ state, a significant portion of the population can transition to the triplet manifold via a process called intersystem crossing (ISC). scispace.comchemrxiv.org Studies on dibenzothiophene derivatives have shown that they undergo efficient ISC, leading to high triplet quantum yields of approximately 98%. scispace.comchemrxiv.org The computational prediction of both singlet and triplet state energies is therefore critical for understanding the complete relaxation pathway of the excited molecule. acs.org
| Excited State | Vertical Excitation Energy (eV) | Character |
|---|---|---|
| S₁ | 4.04 | ππ |
| T₁ | 3.06 | ππ |
| T₂ | 3.94 | ππ |
| T₃ | 4.43 | ππ |
Intersystem Crossing (ISC) Mechanisms and Rates
There is no specific published data on the intersystem crossing (ISC) mechanisms or rates for this compound. However, studies on other dibenzothiophene derivatives indicate that they can undergo efficient ISC from the singlet excited state (S1) to the triplet state (T1), with triplet yields approaching 98%. scispace.com The presence of a heavy atom like bromine is known to enhance ISC rates through increased spin-orbit coupling. For instance, the integration of a bromine atom onto a helicene backbone has been shown to facilitate efficient singlet-to-triplet conversion. researchgate.net Theoretical calculations on related thiohelicenes suggest that the helical structure and the heavy-atom effect of sulfur can synergistically promote spin-orbit coupling, often involving higher triplet states like T2 or T3 in the decay channel. uni-regensburg.de Without specific experimental or computational studies on this compound, its precise ISC rate and dominant mechanisms remain undetermined.
Solvatochromic Effects on Electronic Transitions
Detailed studies on the solvatochromic effects specifically for this compound are not available. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a common phenomenon in donor-π-acceptor (D–π–A) thiophene derivatives. rsc.org In these systems, the photophysical properties are influenced by non-specific interactions, with the solvent's dipolarity and polarizability playing significant roles. rsc.orgtsijournals.com For example, studies on other D–π–A thiophene compounds show a significant red shift in fluorescence emission spectra as solvent polarity increases, indicating a larger dipole moment in the excited state compared to the ground state. rsc.org The specific response of this compound's electronic transitions to different solvent environments would require dedicated spectroscopic analysis.
Intramolecular Reorganization Energies
No specific values for the intramolecular reorganization energies of this compound have been published. Reorganization energy is a critical parameter in predicting charge transport efficiency in organic semiconductors, with lower values generally indicating better charge mobility. scielo.br Computational studies, typically using Density Functional Theory (DFT), are employed to calculate these energies for both hole (cation) and electron (anion) transport. pusan.ac.kr For various oligo-thienoacenes, hole reorganization energies are generally smaller than electron reorganization energies, suggesting they are better p-type (hole-transporting) materials. pusan.ac.kr The values are also known to decrease as the size of the conjugated system increases due to greater charge delocalization. pusan.ac.kr The precise reorganization energies for this compound would depend on the specific geometric changes that occur upon ionization, which requires targeted computational modeling.
Structure-Reactivity and Structure-Property Relationship Studies
Substituent Effects on Electronic and Photophysical Characteristics
Specific research detailing the effect of the bromo and phenyl substituents on the electronic and photophysical characteristics of the dibenzo[b,d]thiophene core in this particular molecule is not available. Generally, substituents significantly influence the electronic structure of thiophene-based molecules. researchgate.netmdpi.com Electron-donating and electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the HOMO-LUMO gap. mdpi.com For example, studies on substituted benzothiazole (B30560) derivatives show that the introduction of electron-withdrawing groups like -NO2 can lower both HOMO and LUMO energies and reduce the energy gap. mdpi.com The bromine atom in this compound would be expected to have an inductive electron-withdrawing effect, while the phenyl group's effect would depend on its conformation relative to the dibenzothiophene plane.
Molecular Geometry Optimization and Conformation Analysis
A specific molecular geometry optimization and conformation analysis for this compound is not found in the reviewed literature. Such analyses are typically performed using computational methods like DFT to determine the most stable three-dimensional structure. mdpi.com For molecules with phenyl substituents on a thiophene-containing core, a key parameter is the dihedral angle between the phenyl ring and the heterocyclic system, which affects the degree of π-conjugation and, consequently, the electronic properties. Steric hindrance can lead to a twisted conformation, which may interrupt conjugation. mdpi.com A full conformational analysis would be required to understand the preferred geometry and its impact on the molecule's properties.
Charge Transport Properties and Carrier Mobility Predictions
There are no specific predictions for the charge transport properties or carrier mobility of this compound. Benzothieno[3,2-b] Current time information in Pasuruan, ID.benzothiophene (B83047) (BTBT) derivatives, which share a similar core structure, are known to be high-performance organic semiconductors. acs.orgcore.ac.uk Their charge carrier mobility is highly dependent on molecular packing in the solid state, which is influenced by substituents. d-nb.inforsc.org Theoretical studies on BTBT derivatives show that charge transport can be anisotropic and three-dimensional, with significant electronic coupling between molecular stacking layers. acs.org Predicting the carrier mobility for this compound would require knowledge of its solid-state packing and electronic coupling between adjacent molecules, data which is currently unavailable.
Based on a thorough review of available scientific literature, there is insufficient public research data specifically on the compound "this compound" to generate a detailed article that adheres to the provided structure.
The requested outline requires in-depth information regarding its synthesis, bipolar charge transport properties, triplet energy level management, structure-performance relationships in OLEDs, and its application as an electron donor in organic solar cells.
While extensive research exists for the broader class of dibenzo[b,d]thiophene derivatives in these applications, the specific experimental data and detailed findings for "this compound" are not available in the public domain. To maintain scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on this specific compound, the article cannot be generated at this time.
Applications in Organic Electronic Materials and Devices
Dibenzo[b,d]thiophene Derivatives in Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)
Hole Transporting Materials (HTMs) in Perovskite Solar Cells
Derivatives of dibenzo[b,d]thiophene are emerging as highly effective hole transporting materials (HTMs) for perovskite solar cells (PSCs), offering alternatives to commonly used materials like PEDOT:PSS and spiro-OMeTAD. nih.govresearchgate.net The inherent hygroscopic and acidic nature of PEDOT:PSS can limit the power conversion efficiency (PCE) and stability of PSCs. nih.gov To address this, small molecule HTMs based on the dibenzo[b,d]thiophene core have been designed and synthesized. nih.gov
For instance, by using dibenzo[b,d]thiophene 5,5-dioxide (DBTDO) as a central core and attaching peripheral donor units like 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline (TPA), researchers have created novel HTMs. nih.gov One such derivative, TPA-DBTDO-DTPA, facilitates the growth of a dense perovskite film and possesses a suitable energy level alignment for efficient hole extraction. nih.gov The sulfonyl group in the DBTDO core can also passivate defects at the perovskite interface, which helps to improve the open-circuit voltage (VOC). nih.gov A PSC utilizing the TPA-DBTDO-DTPA HTM achieved a champion PCE of 22.6% and demonstrated remarkable stability, retaining 75.9% of its initial efficiency after 1000 hours in a nitrogen atmosphere. nih.gov
Other designs have incorporated fused oligothiophene-based cores, such as dibenzoquinquethiophene (DBQT) and dibenzosexithiophene (DBST), linked to triphenylamine (B166846) moieties. acs.orgresearchgate.net These two-dimensional heteroaromatic structures extend the π-conjugated framework, which can enhance charge transport properties through intermolecular π–π stacking. acs.orgresearchgate.net The resulting HTMs, TTPA–DBQT and TTPA–DBST, show appropriate energy levels for effective electronic contact with the perovskite layer. acs.org Devices using TTPA–DBQT as the HTM have reached a PCE of 18.1%, outperforming the 14.3% achieved with TTPA–DBST and comparing favorably with the benchmark spiro-OMeTAD. acs.orgresearchgate.net The superior performance of TTPA–DBQT is partly attributed to its ability to form high-quality, homogeneous films. acs.org
The table below summarizes the performance of select perovskite solar cells incorporating dibenzo[b,d]thiophene-based HTMs.
| HTM Derivative | Core Structure | PCE (%) | VOC (V) | JSC (mA/cm²) | FF (%) | Reference |
| TPA-DBTDO-DTPA | Dibenzo[b,d]thiophene 5,5-dioxide | 22.6 | - | - | - | nih.gov |
| TTPA–DBQT | Dibenzoquinquethiophene | 18.1 | - | - | - | acs.orgresearchgate.net |
| TTPA–DBST | Dibenzosexithiophene | 14.3 | - | - | - | acs.orgresearchgate.net |
Cathode Buffer Layer (CBL) Materials in Organic Solar Cells
Dibenzo[b,d]thiophene derivatives, particularly those based on the dibenzothiophene-S,S-dioxide moiety, have been successfully employed as cathode buffer layer (CBL) or cathode buffer materials (CBMs) in both conventional and inverted organic solar cells (OSCs). nih.govdoi.org These materials offer an alternative to traditional inorganic CBMs like ZnO or LiF, which can have issues with incompatibility with organic active layers and sensitivity to moisture. nih.gov
A novel conjugated molecule, PBSON, which features a main chain of bis(dibenzothiophene-S,S-dioxide) fused cyclopentadiene, serves as an efficient CBM. nih.gov This material exhibits a deep highest occupied molecular orbital (HOMO) energy level of -6.01 eV, which is advantageous for blocking holes at the cathode. nih.gov Furthermore, its wide energy bandgap of 3.17 eV ensures high transparency to visible and near-infrared light, making it suitable for inverted OSCs. nih.gov The use of PBSON as a CBL significantly boosts the PCE of OSCs. For a PTB7:PC71BM-based device, the PCE was enhanced by 58.2% in a conventional structure and 56.4% in an inverted structure compared to devices without a buffer layer. nih.gov Similar improvements were observed in PTB7-Th:PC71BM systems, with PCE increases of 54.7% and 59.8% for conventional and inverted devices, respectively. nih.govdoi.org
Another class of CBLs is based on water/alcohol-soluble polyelectrolytes (WSPEs) incorporating dibenzothiophene-S,S-dioxide, bispyridinium salts, and fluorene (B118485) units. rsc.org These WSPEs, such as PFSOPyCl-E, can be inserted between the active layer and the cathode to enhance device performance through multiple mechanisms, leading to simultaneous improvements in VOC, short-circuit current density (JSC), and fill factor (FF). rsc.org
The table below illustrates the performance enhancement in organic solar cells using a dibenzo[b,d]thiophene-based cathode buffer layer.
| OSC System | Device Structure | CBM | PCE Increase (%) | Reference |
| PTB7:PC71BM | Conventional | PBSON | 58.2 | nih.gov |
| PTB7:PC71BM | Inverted | PBSON | 56.4 | nih.gov |
| PTB7-Th:PC71BM | Conventional | PBSON | 54.7 | nih.gov |
| PTB7-Th:PC71BM | Inverted | PBSON | 59.8 | nih.gov |
Interfacial Engineering and Charge Extraction at Device Interfaces
Similarly, water/alcohol-soluble polyelectrolytes containing the dibenzothiophene-S,S-dioxide unit can create directed dipoles at the indium tin oxide (ITO)/active layer interface in inverted solar cells. rsc.org This dipole effect reduces the work function of the ITO electrode, leading to an improved VOC. rsc.org The well-aligned energy levels between the modified ITO, the CBL, and the electron acceptor (e.g., PC71BM) generate good Ohmic contacts that facilitate efficient electron extraction. rsc.org Furthermore, these polar polymeric CBLs can n-dope the acceptor material at the interface, creating effective electron-transporting pathways and improving compatibility between the inorganic electrode and the organic active layer. rsc.org The presence of sulfur atoms in some dibenzo[b,d]thiophene-based HTMs can also act as a Lewis base, which effectively passivates uncoordinated lead ion defects in perovskite films, further enhancing device performance and stability. researchgate.net
Rational Design Principles for Enhanced Photovoltaic Efficiency
The rational design of dibenzo[b,d]thiophene-based molecules is a key strategy for enhancing the photovoltaic efficiency of organic solar cells. rsc.orgrsc.org The optoelectronic properties of these materials can be precisely tuned by modifying their molecular structure. Extending the π-conjugation in the side chains of the core benzodithiophene (BDT) unit, a related and widely used structure, has been proven to improve the efficiencies of polymer solar cells. rsc.orgrsc.org
A common design strategy involves creating a donor-acceptor (D-A) architecture within the molecule or polymer. rsc.org For example, a medium band-gap D-A polymer was synthesized using an asymmetric BDT unit as the donor and a fluorine-substituted benzothiadiazole derivative as the acceptor, achieving a PCE of 8.45% in a fullerene-based solar cell. rsc.org For non-fullerene acceptors, the polymer's absorption spectrum must be complementary. By replacing the acceptor unit with a weaker electron-withdrawing group, a wide band-gap polymer was created that matched the absorption of the non-fullerene acceptor ITIC, boosting the device efficiency to 10.04%. rsc.org This demonstrates the importance of rationally designing the polymer structure for different types of solar cells. rsc.org
Key design principles include:
Tuning Energy Levels: Modifying donor and acceptor units within the molecular structure allows for precise control over the HOMO and LUMO energy levels to ensure efficient charge transfer at the donor-acceptor interface. researchgate.net
Controlling the Band Gap: The choice of electron-donating and electron-withdrawing substituents can alter the intramolecular charge transfer, thereby controlling the optical band gap and the absorption spectrum of the material. researchgate.netrsc.org
Extending π-Conjugation: Increasing the conjugation length, for instance by introducing additional thiophene (B33073) rings, can raise the HOMO level and lead to stronger electron delocalization, which is beneficial for charge transport. rsc.orgresearchgate.net
End-Group Modification: Rational modification of the end-capping groups on the molecular backbone is an effective strategy to improve the power conversion efficiencies of photovoltaic materials. researchgate.net
Dibenzo[b,d]thiophene Derivatives in Organic Field-Effect Transistors (OFETs)
p-Type Organic Semiconductor Materials
Dibenzo[b,d]thiophene and its fused-ring analogues like benzo[b]thieno[2,3-d]thiophene (BTT) are excellent core structures for creating p-type organic semiconductors used in organic field-effect transistors (OFETs). bohrium.comrsc.orgmdpi.com Molecules with significant π-conjugation tend to have high HOMO levels, making them effective electron-donating (p-type) materials. nih.gov The rigid and planar nature of the dibenzo[b,d]thiophene system facilitates strong intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. mdpi.com
Researchers have synthesized and characterized numerous DBT derivatives for use as the active layer in OFETs. bohrium.comrsc.org For example, 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene demonstrated good thermal stability and highly ordered crystalline films when deposited via vacuum evaporation. rsc.org OFETs fabricated with this material achieved a charge carrier mobility as high as 7.7 × 10⁻² cm² V⁻¹ s⁻¹ and a high on/off ratio of nearly 1 × 10⁷. rsc.org
Solution-processable OFETs have been fabricated using BTT derivatives, which also exhibit p-channel activity. bohrium.commdpi.com A device using a BTT derivative with a dibenzo[b,d]thiophene end-group showed a hole mobility of up to 0.005 cm²/Vs and a current on/off ratio greater than 10⁶. mdpi.comresearchgate.net These results underscore that the 3,7-substituted DBT system is a valuable platform for developing new high-performance p-type organic semiconductors. rsc.org
The table below presents the performance of OFETs based on various dibenzo[b,d]thiophene derivatives.
| Compound | Core Structure | Hole Mobility (cm²/Vs) | On/Off Ratio | Processing | Reference |
| 3,7-DHTDBTT | Dibenzo[b,d]thiophene | 7.7 x 10⁻² | ~1 x 10⁷ | Vacuum Evaporation | rsc.org |
| Compound 3 | Benzo[b]thieno[2,3-d]thiophene | 0.055 | 2.5 x 10⁷ | Solution Shearing | bohrium.com |
| Compound 2 | Benzo[b]thieno[2,3-d]thiophene | 0.005 | > 10⁶ | Solution Shearing | mdpi.com |
| DSDBT | Dibenzo[b,d]thiophene | 0.15 | up to 10⁸ | - | researchgate.net |
Influence of Molecular Conjugation and Energy Gaps on Transistor Performance
The performance of OFETs based on dibenzo[b,d]thiophene derivatives is strongly influenced by the extent of molecular conjugation and the resulting electronic energy gaps. mdpi.comnih.gov The π-conjugated system is the pathway for charge carriers, and extending this system generally enhances charge transport characteristics. mdpi.com
Theoretical and experimental studies on conjugated polymers based on DBT and thiophene units show that as the conjugation length increases, the HOMO and LUMO energy levels are lowered, and the HOMO-LUMO energy gap decreases. nih.gov This reduction in the energy gap is a direct consequence of the increased delocalization of electrons along the polymer backbone. nih.gov For instance, DFT calculations showed that the HOMO-LUMO gap for a series of DBT-thiophene models decreased from 4.34 eV to 2.94 eV as the conjugation length was systematically increased. nih.gov
Table of Compounds Mentioned
| Abbreviation/Name | Full Chemical Name |
| 4-Bromo-6-phenyldibenzo[b,d]thiophene | This compound |
| BDT | Benzodithiophene |
| BTT | Benzo[b]thieno[2,3-d]thiophene |
| DBT | Dibenzo[b,d]thiophene |
| DBTDO | Dibenzo[b,d]thiophene 5,5-dioxide |
| DBQT | Dibenzoquinquethiophene |
| DBST | Dibenzosexithiophene |
| 3,7-DHTDBTT | 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene |
| DSDBT | 3,7-distyryldibenzo[b,d]thiophene |
| ITIC | 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene |
| PBSON | Poly[(4,4'-(5,5'-(cyclopenta[2,1-b:3,4-b']bis( nih.govbenzothiophene)-2,7-diyl)bis(thiophene-5,2-diyl))bis(N,N-bis(4-methoxyphenyl)aniline))] |
| PC71BM | doi.orgdoi.org-Phenyl-C71-butyric acid methyl ester |
| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate |
| PFSOPyCl-E | Poly[(9,9-bis(2-(2-ethoxyethoxy)ethyl)-9H-fluorene)-alt-(4,4'-(5,5-dioxide-dibenzo[b,d]thiophene-3,7-diyl)bis(1-methylpyridin-1-ium) chloride)] |
| PTB7 | Poly[4,8-bis(2-ethylhexyloxyl)benzo[1,2-b;4,5-b']dithiophene-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothithieno[3,4-b]thiophene-2-carboxylate-4,6-diyl)] |
| PTB7-Th | Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b′]dithiophene-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thiophene-2-carboxylate-2,6-diyl)] |
| spiro-OMeTAD | 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene |
| TPA | 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline |
| TPA-DBTDO-DTPA | A derivative containing TPA, DBTDO, and N1-(4-(bis(4-methoxyphenyl)amino)phenyl)-N4,N4-bis(4-methoxyphenyl)benzene-1,4-diamine units |
| TTPA–DBQT | Tetrakistriphenylamine–Dibenzoquinquethiophene |
| TTPA–DBST | Tetrakistriphenylamine–Dibenzosexithiophene |
| ZnO | Zinc Oxide |
| LiF | Lithium Fluoride |
Other Emerging Applications and Functional Materials
Beyond its potential use in well-established organic electronic devices, the distinct properties of this compound and its derivatives make them candidates for a range of other functional materials.
The dibenzo[b,d]thiophene core is a known fluorophore, and its derivatives have been explored for their use as fluorescent dyes. For instance, dibenzothiophene (B1670422) 5,5-dioxide (DBTOO) derivatives have demonstrated utility as fluorescent cell dyes, particularly for visualizing cellular membranes. These dyes exhibit good fluorescent quantum yields and emit in the blue region of the visible spectrum. The introduction of lipophilic groups to the DBTOO core allows for their incorporation into the plasma membrane of cells. This suggests that with appropriate functionalization, this compound could be a precursor for novel fluorescent probes and dyes.
Thiophene-based azo dyes are another significant class of materials where the structural motifs of this compound could be advantageous. Thiophene-containing azo dyes have been systematically studied for dyeing synthetic fibers and have shown good fastness to light and washing. The incorporation of a dibenzo[b,d]thiophene unit could potentially enhance the thermal stability and color fastness of these dyes.
While direct evidence of liquid crystalline behavior for this compound is not available, the rigid, planar structure of the dibenzo[b,d]thiophene core is a common feature in many liquid crystalline molecules. The introduction of flexible alkyl chains, a common strategy in the design of liquid crystals, could potentially induce mesophase formation in derivatives of this compound.
The development of conducting polymers based on thiophene and its fused-ring derivatives is a well-established field. These materials are integral to various organic electronic applications due to their tunable electronic properties and processability. Dibenzothiophene has been incorporated into conjugated polymers, and the resulting materials have been investigated for their electrochemical and electrochromic properties.
By extending the conjugation length of the polymer backbone through the inclusion of units like dibenzothiophene, it is possible to tune the HOMO-LUMO energy levels and, consequently, the optical and electronic properties of the material. Electrochemical polymerization of monomers containing dibenzothiophene and thiophene units has been shown to produce stable conjugated polymers with distinct electrochromic behavior.
The bromine atom in this compound serves as a valuable synthetic handle for polymerization reactions, such as Suzuki or Stille coupling, to create well-defined conjugated polymers. The phenyl substituent can improve the solubility of the resulting polymers, which is a crucial factor for their processing from solution.
Table 1: Research Findings on Related Dibenzothiophene-Containing Polymers
| Monomer/Polymer System | Key Research Finding | Potential Implication for this compound |
| Electrochemically synthesized dibenzothiophene/thiophene copolymers | Extension of the main chain conjugation length leads to beneficial electrochemical and electrochromic properties. | Polymers derived from this compound could exhibit tunable optoelectronic properties for applications in electrochromic devices. |
| Poly[3-(benzothiazole-2-yl)] thiophene | Shows interesting optical absorption and photoluminescence characteristics. | Functionalization of the dibenzo[b,d]thiophene core could lead to polymers with tailored light-emitting properties for OLEDs. |
Polycyclic aromatic sulfur heterocycles (PASHs), which include the dibenzo[b,d]thiophene family, are recognized as significant environmental pollutants. researchgate.net They are often found alongside polycyclic aromatic hydrocarbons (PAHs) in matrices such as crude oil, coal tar, and combustion products. wur.nl The analysis and monitoring of PASHs are crucial for environmental protection and for identifying the sources of pollution. researchgate.net
Given that this compound is a member of the PASH family, it can serve as an analytical standard for the detection and quantification of this class of compounds in environmental samples. The presence of bromine provides a distinct isotopic signature that can be advantageous for mass spectrometric detection methods.
Furthermore, materials designed for the selective adsorption and removal of PASHs from the environment are an active area of research. While not directly used as a monitoring tool itself, understanding the properties of this compound can aid in the design of sorbent materials that can effectively capture brominated and phenylated PASHs. For example, studies on the sorption of PASHs onto microplastics are providing insights into the environmental fate of these pollutants.
Future Directions and Outlook in Dibenzo B,d Thiophene Research
Development of Novel and Sustainable Synthetic Methodologies for Complex Derivatives
The synthesis of complex dibenzo[b,d]thiophene derivatives is foundational to exploring their potential in various applications. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the generation of significant chemical waste. The future of dibenzo[b,d]thiophene synthesis lies in the development of novel and sustainable methodologies that are not only efficient but also environmentally benign.
One of the most promising avenues is the use of C-H functionalization reactions. This approach allows for the direct modification of the dibenzo[b,d]thiophene core without the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and improving atom economy. Palladium-catalyzed C-H functionalization has been successfully employed for the synthesis of various dibenzo[b,d]thiophene derivatives. Future research will likely focus on expanding the scope of these reactions to include a wider range of functional groups and to develop more sustainable catalyst systems based on earth-abundant metals.
Another key area of development is the exploration of catalyst-free synthetic routes . Recent studies have demonstrated the synthesis of dibenzothiophenes via nucleophilic intramolecular cyclization of methylthiolated diazonium salts under mild, catalyst-free conditions. These methods offer a simpler and more cost-effective alternative to traditional transition-metal-catalyzed reactions.
Furthermore, the principles of green chemistry are increasingly being integrated into the synthesis of dibenzo[b,d]thiophene derivatives. This includes the use of environmentally friendly solvents like water, the development of one-pot reactions to minimize waste, and the use of energy-efficient techniques such as microwave-assisted synthesis. For instance, photocatalytic desulfurization of dibenzothiophene (B1670422) using visible-light-driven nanocomposites represents a sustainable approach to fuel purification and highlights the potential of green chemistry in dibenzo[b,d]thiophene-related research.
| Synthetic Methodology | Key Advantages | Future Research Focus |
| C-H Functionalization | High atom economy, fewer synthetic steps | Earth-abundant metal catalysts, broader substrate scope |
| Catalyst-Free Synthesis | Cost-effective, simplified procedures, mild conditions | Expansion to a wider range of derivatives |
| Green Chemistry Approaches | Reduced environmental impact, energy efficiency | Use of renewable feedstocks, biodegradable catalysts |
Advanced Understanding of Structure-Property-Performance Relationships through Integrated Experimental and Computational Approaches
To unlock the full potential of dibenzo[b,d]thiophene-based materials, a deep understanding of the relationship between their molecular structure, physicochemical properties, and performance in devices is crucial. The integration of experimental characterization with computational modeling provides a powerful toolkit for elucidating these complex relationships.
Experimental techniques such as UV-vis absorption and emission spectroscopy, cyclic voltammetry, and X-ray crystallography provide valuable data on the optical, electrochemical, and structural properties of dibenzo[b,d]thiophene derivatives. For instance, the photophysical and electrochemical properties of newly synthesized derivatives can be studied in detail to assess their suitability for specific applications.
Computational methods , particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable for predicting and understanding the electronic structure and properties of these materials. semanticscholar.orgresearchgate.net DFT calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for determining the charge injection and transport properties of a material. semanticscholar.org TD-DFT can be used to predict absorption and emission spectra, providing a theoretical basis for understanding the observed photophysical properties. researchgate.net
By combining experimental data with theoretical calculations, researchers can establish clear structure-property-performance relationships . For example, studies have shown how the position and nature of substituent groups on the dibenzo[b,d]thiophene core can significantly influence the HOMO-LUMO gap, charge carrier mobility, and ultimately, the efficiency of organic electronic devices. semanticscholar.org This integrated approach allows for a more rational design of new materials with optimized properties.
| Integrated Approach | Information Gained | Impact on Material Design |
| Experimental Characterization | Optical and electrochemical properties, molecular packing | Validation of theoretical models, performance evaluation |
| Computational Modeling | Electronic structure, energy levels, spectral predictions | Rational design of new molecules, pre-screening of candidates |
| Combined Analysis | Structure-property relationships, performance optimization | Accelerated discovery of high-performance materials |
Exploration of New Application Areas in Emerging Organic Electronic Technologies
While dibenzo[b,d]thiophene derivatives have been extensively studied for their use in Organic Light-Emitting Diodes (OLEDs), particularly as host materials for phosphorescent emitters, the future of dibenzo[b,d]thiophene research will see an expansion into other emerging areas of organic electronics.
Organic Field-Effect Transistors (OFETs) represent a significant area of opportunity. The rigidity and planarity of the dibenzo[b,d]thiophene core can facilitate strong intermolecular π-π stacking, which is essential for efficient charge transport. Several dibenzo[b,d]thiophene-based materials have already demonstrated high charge carrier mobilities in OFETs. acs.orgacs.org Future research will focus on designing derivatives with improved solubility and processability for large-area and flexible electronics.
Organic Photovoltaics (OPVs) are another promising application. The broad absorption and tunable energy levels of dibenzo[b,d]thiophene derivatives make them attractive candidates for use as donor or acceptor materials in OPV devices. The development of novel dibenzo[b,d]thiophene-based polymers and small molecules with optimized absorption spectra and energy level alignment will be a key focus of future research in this area. mdpi.comresearchgate.net
Beyond these established areas, dibenzo[b,d]thiophenes are being explored for their potential in sensors and bioimaging . The inherent fluorescence of some derivatives, combined with the possibility of functionalization to introduce specific recognition capabilities, opens up possibilities for the development of chemosensors and fluorescent probes for biological applications. mdpi.comnih.gov
| Application Area | Key Properties of Dibenzothiophenes | Future Research Directions |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good thermal stability | Improved solution processability, enhanced air stability |
| Organic Photovoltaics (OPVs) | Broad absorption, tunable energy levels | Increased power conversion efficiency, long-term stability |
| Sensors and Bioimaging | Inherent fluorescence, functionalizability | High selectivity and sensitivity, biocompatibility |
Computational Design and Predictive Modeling for Targeted Material Properties and Device Architectures
The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. Computational design and predictive modeling offer a more efficient and targeted approach to the development of new dibenzo[b,d]thiophene-based materials.
In silico design allows researchers to virtually create and screen large libraries of dibenzo[b,d]thiophene derivatives before committing to their synthesis. mdpi.commdpi.com By using computational methods like DFT, it is possible to predict key properties such as HOMO/LUMO energies, band gaps, and reorganization energies, which are crucial for charge transport. semanticscholar.org This enables the identification of promising candidates with the desired electronic properties for a specific application.
Predictive modeling can also be used to simulate the performance of materials in electronic devices. For example, by modeling the charge injection and transport processes, it is possible to predict the efficiency and other performance metrics of an OLED or OPV device incorporating a new dibenzo[b,d]thiophene derivative. This allows for the optimization of not only the material itself but also the device architecture.
The integration of machine learning with computational chemistry is a particularly exciting future direction. Machine learning models can be trained on existing experimental and computational data to predict the properties of new molecules with high accuracy and speed. This approach can significantly accelerate the discovery of new high-performance materials for organic electronics. mdpi.com
| Computational Approach | Capability | Impact on Materials Development |
| In Silico Design | Virtual screening of molecular libraries | Rapid identification of promising material candidates |
| Predictive Modeling | Simulation of device performance | Optimization of material and device architectures |
| Machine Learning | High-throughput property prediction | Accelerated discovery of novel materials |
Q & A
Q. What experimental design principles minimize side reactions in multi-step syntheses?
- Guidelines: Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry). For halogenation steps, sequential addition of reagents under controlled pH reduces undesired polybromination . Document all variables systematically, as outlined in EPA risk evaluation frameworks .
Q. How should researchers approach structure-activity relationship (SAR) studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
